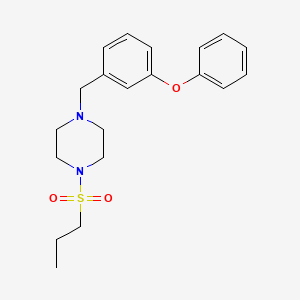

1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine

Beschreibung

1-(3-Phenoxybenzyl)-4-(Propylsulfonyl)piperazin ist eine chemische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Piperazinring auf, der mit einer 3-Phenoxybenzylgruppe und einer Propylsulfonylgruppe substituiert ist, was zu ihrem besonderen chemischen Verhalten und ihrer Reaktivität beiträgt.

Eigenschaften

Molekularformel |

C20H26N2O3S |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

1-[(3-phenoxyphenyl)methyl]-4-propylsulfonylpiperazine |

InChI |

InChI=1S/C20H26N2O3S/c1-2-15-26(23,24)22-13-11-21(12-14-22)17-18-7-6-10-20(16-18)25-19-8-4-3-5-9-19/h3-10,16H,2,11-15,17H2,1H3 |

InChI-Schlüssel |

UQNGNVPOVUDLRC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(3-Phenoxybenzyl)-4-(Propylsulfonyl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wodurch die Sulfonylgruppe möglicherweise zu einem Sulfid reduziert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium oder Wasserstoffperoxid in einem organischen Lösungsmittel.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.

Substitution: Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dichlormethan.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Sulfide.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

1-(3-Phenoxybenzyl)-4-(Propylsulfonyl)piperazin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Phenoxybenzyl)-4-(Propylsulfonyl)piperazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und so zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem interessierenden Ziel ab.

Analyse Chemischer Reaktionen

Synthetic Pathways and Functional Group Reactivity

The compound’s synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:

-

Nucleophilic substitution for benzyl group introduction.

-

Sulfonylation to install the propylsulfonyl moiety.

A microwave-assisted synthesis method for related piperazines (e.g., 1-benzylpiperazine derivatives) employs piperazine-1-ium cations reacting with alkyl halides or sulfonyl chlorides under controlled conditions . This approach minimizes side products like 1,4-disubstituted piperazines, which are common in traditional methods .

Sulfonamide Hydrolysis

The propylsulfonyl group undergoes hydrolysis in acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying pharmacological properties:

Hydrolysis rates depend on pH and temperature, with optimal yields observed under reflux with aqueous HCl or NaOH .

Nucleophilic Aromatic Substitution

The phenoxybenzyl group participates in electrophilic aromatic substitution (EAS) reactions. For example:

-

Nitration : Introduces nitro groups at the para position of the phenoxy ring.

-

Halogenation : Bromine or chlorine can be added using FeBr₃ or AlCl₃ catalysts .

Piperazine Ring Modifications

-

Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to produce amides .

Comparative Reactivity of Structural Analogs

The table below compares reactions of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine with related piperazines:

Biotransformation Pathways

In biological systems, cytochrome P450 enzymes (CYP2D6 isoform) oxidize the phenoxybenzyl group, forming hydroxylated metabolites . The propylsulfonyl group remains stable under physiological conditions, enhancing metabolic half-life compared to non-sulfonylated analogs .

Wissenschaftliche Forschungsanwendungen

This compound exhibits diverse biological activities, which have been the subject of various studies:

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the viability of cancer cells. For instance, one study reported a decrease in MCF7 cell viability by approximately 40% after treatment with specific concentrations, indicating potential as an anticancer agent.

Antimicrobial Properties

Research has shown that certain piperazine derivatives exhibit strong antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.

Therapeutic Applications

1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine has potential applications in several therapeutic areas:

- Cardiovascular Diseases : The compound has been identified as an inhibitor of long-chain fatty acyl elongase, which may contribute to the treatment of cardiovascular diseases.

- Neurological Disorders : Its ability to cross the blood-brain barrier suggests possible neuroprotective effects.

- Metabolic Disorders : The compound may be beneficial in managing conditions like obesity and insulin resistance.

- Infection Control : Its antimicrobial properties position it as a candidate for developing new antibiotics.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A derivative was tested against various cancer cell lines, showing significant inhibition of cell proliferation.

Case Study 2: Antimicrobial Testing

In vitro assays revealed that certain derivatives exhibited strong antibacterial activity, indicating their potential use in treating bacterial infections.

Wirkmechanismus

The mechanism of action of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Phenoxybenzylchlorid: Eine verwandte Verbindung, die als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle verwendet wird.

3-Phenoxybenzylalcohol: Eine weitere ähnliche Verbindung mit Anwendungen in der organischen Synthese und als Vorläufer für andere Chemikalien.

Permethrin-verwandte Verbindung G: Eine Verbindung mit strukturellen Ähnlichkeiten, die bei der Synthese von Insektiziden verwendet wird.

Einzigartigkeit

1-(3-Phenoxybenzyl)-4-(Propylsulfonyl)piperazin zeichnet sich durch seine einzigartige Kombination aus einem Piperazinring mit sowohl einer 3-Phenoxybenzylgruppe als auch einer Propylsulfonylgruppe aus. Diese strukturelle Anordnung verleiht der Verbindung besondere chemische und biologische Eigenschaften, die sie für bestimmte Forschungs- und industrielle Anwendungen wertvoll machen.

Biologische Aktivität

1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis and Characterization

The synthesis of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine derivatives with phenoxy and propylsulfonyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are employed to confirm the structure of the synthesized compounds .

Biological Activities

The biological activity of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related piperazine derivatives. For instance, compounds similar to 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MIC) for these compounds were determined using standard microdilution methods.

2. Antitumor Activity

Research indicates that piperazine derivatives exhibit promising antitumor activity. A study highlighted the efficacy of phenylpiperazine derivatives in reducing the viability of cancer cells while maintaining lower toxicity towards healthy cells. Specifically, compounds containing similar structural motifs demonstrated significant cytotoxicity against MCF7 breast cancer cells .

3. Antiviral Activity

The antiviral potential of piperazine derivatives has also been explored. Some compounds have shown moderate protection against viruses like CVB-2 (Coxsackievirus B) and HSV-1 (Herpes Simplex Virus) . These findings suggest that modifications in the piperazine structure can enhance antiviral efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. The presence of specific substituents on the phenoxy and sulfonyl groups significantly influences their interaction with biological targets, such as receptors or enzymes involved in disease pathways .

Case Studies

Several case studies illustrate the potential applications of 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine:

-

Case Study 1: Anticancer Efficacy

A derivative showed a decrease in MCF7 cell viability by approximately 40% after treatment with a specific concentration, demonstrating its potential as an anticancer agent . -

Case Study 2: Antimicrobial Testing

In vitro assays revealed that certain piperazine derivatives exhibited strong antibacterial activity, comparable to standard antibiotics, indicating their potential use in treating bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Phenoxybenzyl)-4-(propylsulfonyl)piperazine?

Answer: The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key steps include:

- Alkylation : Reacting a piperazine core (e.g., 1-(3-phenoxybenzyl)piperazine) with propargyl bromide or similar alkylating agents in polar aprotic solvents like DMF or DCM, using K₂CO₃ or DIEA as a base .

- Sulfonylation : Introducing the propylsulfonyl group via reaction with propane sulfonyl chloride under controlled pH and temperature. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) .

- Optimization : Monitor reaction progress with TLC (hexane:ethyl acetate, 1:2) and confirm purity via NMR and LC-MS .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | DMF, K₂CO₃, propargyl bromide, 6–7 h, RT | 65–75% | |

| Sulfonylation | DCM, DIEA, propane sulfonyl chloride, 2 h, 0°C → RT | 50–60% |

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., phenoxybenzyl and sulfonyl groups) .

- Purity Assessment : High-resolution LC-MS or HPLC (C18 columns, acetonitrile/water gradients) .

- Crystallinity : XRPD to identify polymorphic forms, supplemented by TGA/DSC for thermal stability analysis (e.g., decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in pharmacological studies?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .

- Structural Analogues : Compare with derivatives (e.g., fluorobenzyl or nitro-substituted piperazines) to identify critical pharmacophores .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosine kinases or antimicrobial enzymes .

Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced kinase inhibition due to improved target binding .

Q. What experimental design considerations are vital for optimizing pharmacokinetic properties?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to improve aqueous solubility .

- Metabolic Stability : Conduct microsomal assays (rat/human liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .

- BBB Penetration : LogP optimization (target 2–3) via substituent modification (e.g., replacing propylsulfonyl with shorter alkyl chains) .

Q. How should researchers address low synthetic yields during scale-up?

Answer:

- Catalyst Screening : Transition from homogeneous (e.g., CuSO₄/ascorbate in click chemistry) to heterogeneous catalysts (e.g., polymer-supported Cu) for easier recovery .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .

- Process Analytics : Implement in-line FTIR or PAT tools to monitor reaction progression and adjust parameters in real time .

Q. What strategies validate target engagement in cellular assays?

Answer:

- Chemical Probes : Use fluorescently tagged analogues (e.g., BODIPY-labeled piperazines) for confocal microscopy .

- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate bound proteins, followed by LC-MS/MS identification .

- CRISPR Knockout : Validate specificity by testing activity in cell lines lacking the putative target (e.g., kinase-deleted variants) .

Data Analysis and Reproducibility

Q. How can researchers statistically analyze conflicting cytotoxicity data across cell lines?

Answer:

- Meta-Analysis : Pool data from ≥3 independent experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

- Cluster Analysis : Group cell lines by genetic profiles (e.g., COSMIC database) to identify sensitivity patterns linked to mutations .

- Hill Slope Evaluation : Compare dose-response curve slopes to assess mechanistic differences (e.g., target saturation vs. off-target effects) .

Q. What methodologies confirm the compound’s stability under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–13 buffers, H₂O₂, or light (ICH Q1A guidelines) and quantify degradation products via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 h) and measure remaining intact compound using HPLC .

- Solid-State Stability : Store under ICH accelerated conditions (40°C/75% RH) and monitor polymorphic transitions via XRPD .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.